D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy-
Description
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- is a rare, highly modified sugar derivative characterized by its eight-carbon backbone (octulose), 1,3-dideoxy configuration, and a 4,8-anhydro bridge forming a cyclic structure. This compound’s unique structure suggests roles in specialized biochemical pathways, though its exact biological function remains understudied.
Properties
CAS No. |
439685-73-1 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H14O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h5-8,10-12H,2-3H2,1H3/t5-,6+,7+,8+/m1/s1 |
InChI Key |
NIFJEQGFAKTKFF-KVPKETBZSA-N |
Isomeric SMILES |
CC(=O)C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CC(=O)CC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- typically involves the use of specific organic reactions. One common method includes the acetylation of D-gulo-2-Octulose, followed by the removal of specific hydroxyl groups to form the anhydro and dideoxy structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial-grade reagents and equipment to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, D-gulo-2-octulose serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse derivatives that can be utilized in various chemical reactions. For instance, the synthesis of phosphorylated derivatives has been crucial for understanding biological roles and metabolic pathways.
Table 1: Chemical Reactions Involving D-gulo-2-Octulose
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Displacement | Reaction with nucleophiles | Isopropylidene derivatives |
| Oxidation | Oxidative transformations | Anhydro-sugars |
| Acetonation | Acid-catalyzed acetonation | Di-O-isopropylidene derivatives |
Biology
D-gulo-2-octulose is studied for its role in metabolic pathways. It has been identified in various organisms, including plants and parasites. For example, octulose 8-phosphate is synthesized in Trypanosoma brucei, suggesting its involvement in essential metabolic processes . Additionally, its antioxidant properties have been noted; it has shown significant reduction of reactive oxygen species (ROS) and protective effects against cell death in neuronal cells .
Case Study: Neuroprotective Effects
- Study : Wu et al. (2013) demonstrated that D-gulo-2-octulose reduced glutamate-induced cell death in HT-22 neuronal cells.
- Findings : The compound exhibited protective effects against oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases.
Medicine
In medicine, D-gulo-2-octulose's interaction with specific enzymes makes it a candidate for drug development. Its ability to inhibit glucose phosphorylation suggests potential applications in treating metabolic disorders such as diabetes. Furthermore, research into its phosphorylated derivatives has provided insights into enzyme studies and drug discovery.
Table 2: Potential Medical Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Metabolic Disorders | Inhibition of glucose phosphorylation | Treatment of diabetes |
| Drug Development | Interaction with enzymes | New therapeutic agents |
| Neuroprotection | Antioxidant properties | Treatment of neurodegenerative diseases |
Mechanism of Action
The mechanism of action of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Molecular Modeling : Schuur et al. (1996) demonstrated that 3D molecular transforms predict bioactivity . The target compound’s rigid structure may favor binding to hydrophobic pockets in microbial targets.
- Synthetic Challenges : The compound’s complexity (multiple stereocenters, anhydro bridge) poses hurdles for chemical synthesis, necessitating enzymatic approaches akin to CPS pathways .
- Unanswered Questions : Biological roles, enzymatic synthesis mechanisms, and pharmacokinetic properties remain unelucidated.
Biological Activity
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- is a dideoxy sugar with a unique structural configuration that includes an anhydro linkage. This compound has garnered attention for its potential biological activities, including its role in various biochemical pathways and therapeutic applications.
Chemical Structure and Properties
The molecular formula of D-gulo-2-Octulose is , indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and seven oxygen atoms. Its distinctive structure allows it to participate in various chemical reactions typical of carbohydrates, such as oxidation, reduction, and substitution reactions. These reactions can lead to the formation of multiple products depending on the conditions applied.
The biological activity of D-gulo-2-Octulose is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It may modulate enzymatic activity and influence cellular processes by binding to molecular targets. This mechanism is crucial for understanding its potential therapeutic applications.
Biological Activity
Research indicates that D-gulo-2-Octulose exhibits several biological activities:
- Antioxidant Properties : Studies have shown that this compound possesses significant radical scavenging abilities, which can protect cells from oxidative stress. For instance, it has been reported to reduce reactive oxygen species (ROS) and protect neuronal cells from glutamate-induced toxicity .
- Therapeutic Potential : The compound is being explored for its role in drug development due to its unique structural features that may confer specific biochemical properties. Its potential use in treating diseases linked to oxidative stress and inflammation is particularly noteworthy .
1. Neuroprotective Effects
A study highlighted the neuroprotective effects of D-gulo-2-Octulose on HT-22 neuronal cells. The compound significantly reduced ROS levels and provided protection against cell death induced by glutamate exposure. This suggests a potential application in neurodegenerative diseases where oxidative stress plays a critical role .
2. Inhibition of Trypanosoma spp.
Research has indicated that enzymes involved in the biosynthesis of octulose are essential for the survival of parasites such as Trypanosoma brucei and Leishmania. This opens avenues for developing antiparasitic therapies targeting octulose metabolism .
Comparison with Similar Compounds
To better understand the uniqueness of D-gulo-2-Octulose, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| D-mannoheptulose | Seven-carbon sugar | Influences insulin release |
| D-glycero-D-gulo-heptose | Seven-carbon sugar | Involved in metabolic pathways |
| D-gulo-2-Octulose | Anhydro linkage; dideoxy | Antioxidant; neuroprotective |
D-gulo-2-Octulose stands out due to its specific anhydro linkage and stereochemistry, which may enhance its reactivity and biological effects compared to other sugars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
